molecular formula C14H31ClSi B1223439 Chloro(dodecyl)dimethylsilane CAS No. 66604-31-7

Chloro(dodecyl)dimethylsilane

Cat. No. B1223439
CAS RN: 66604-31-7
M. Wt: 262.93 g/mol
InChI Key: DLLABNOCKQMTEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro(dodecyl)dimethylsilane and related compounds involves multiple chemical processes, including sol-gel processes, nucleophilic substitution reactions, and esterification under specific conditions. For instance, chloropropyl-functionalized silica hybrid monolithic columns are synthesized using tetramethoxysilane and chloropropyl-trimethoxysilane, showcasing the compound's role in creating materials with enhanced hydrophobic properties and electroosmotic flow for separation purposes (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been examined through various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography. These studies reveal the compound's complex interactions and the formation of structures with specific spatial arrangements. For example, X-ray studies of certain derivatives have confirmed the trigonal-bipyramidal coordination of silicon atoms, indicating a detailed understanding of their molecular geometry (Macharashvili et al., 1988).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that alter its properties and functionality. These reactions include hydrosilylation, dechlorosilylation, and cross-linking with other compounds, which are essential for synthesizing materials with desired properties. For instance, the reaction with hexamethyldisilazane has been used to synthesize linear and heterocyclic compounds, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kirilin et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as its stability, hydrophobicity, and ability to form layers or coatings, have been extensively studied. Its application as a semipermanent coating in micellar electrokinetic capillary chromatography demonstrates its effectiveness in increasing electroosmotic flow and improving separation performance (Luo et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and the ability to participate in complex chemical reactions, make it a valuable compound in the synthesis of various materials. Its role in the synthesis of surfactants and penetration enhancers demonstrates its wide range of chemical functionalities and potential applications in different industrial processes (Yi, 2002).

Scientific Research Applications

1. Application in Micellar Electrokinetic Capillary Chromatography

Chloro(dodecyl)dimethylsilane (CDDS) has been utilized as a semipermanent coating in micellar electrokinetic capillary chromatography (MEKC). The CDDS coating forms a stable bond with silanol groups on the surface of fused-silica capillaries. This stability enhances the electroosmotic flow (EOF) and improves the separation and analysis of substances like amino acids, indicating its potential use in analytical chemistry and biochemical applications (Luo et al., 2008).

2. In Organometallic Chemistry

Research has explored the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, showcasing the existence of organic derivatives of pentacoordinated silicon with a Si ← Cl coordinate bond. This study offers insights into the structural aspects of silicon compounds and their potential applications in organometallic chemistry and material science (Macharashvili et al., 1988).

3. Surface Modification and Stabilizing Agents

Silanizing agents, including those similar to this compound, have been synthesized for efficient surface modification of silicon dioxide. These agents offer enhanced hydrolytic stability, which could be beneficial in material science and nanotechnology (Schneider et al., 1990). Additionally, derivatives of this compound, such as chloro(chlorodimethyl)dimethylsilane, have been used in the synthesis of linear and heterocyclic compounds, demonstrating their potential in organic synthesis and pharmaceutical research (Kirilin et al., 2003).

4. Enhancing Transdermal and Transbuccal Drug Delivery

Research has also focused on the enhancement of drug delivery systems, where compounds similar to this compound were studied for their potential to improve transdermal and transbuccal drug delivery. This indicates possible applications in pharmaceutical formulations and drug delivery technologies (Hu et al., 2011).

Safety and Hazards

Chloro(dodecyl)dimethylsilane is corrosive and can cause burns of eyes, skin, and mucous membranes . It is also flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

chloro-dodecyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLABNOCKQMTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985195
Record name Chloro(dodecyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66604-31-7
Record name Dodecyldimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66604-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorododecyldimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066604317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(dodecyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorododecyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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